molecular formula C15H14N2O3 B6392477 MFCD18318120 CAS No. 1261967-27-4

MFCD18318120

Cat. No.: B6392477
CAS No.: 1261967-27-4
M. Wt: 270.28 g/mol
InChI Key: ANFOSKOYFKUWTI-UHFFFAOYSA-N
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Description

Such compounds are frequently investigated for their pharmacological properties, including enzyme inhibition or receptor modulation, but without direct evidence, this remains speculative.

Properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)13-9-12(15(19)20)6-7-16-13/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOSKOYFKUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688042
Record name 2-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-27-4
Record name 2-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318120 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions: MFCD18318120 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD18318120 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

MFCD18318120 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing a comprehensive understanding of this compound’s distinct properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) CAS 918538-05-3 (MFCD11044885) CAS 1022150-11-3 (MFCD28167899) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₃Cl₂N₃ (Inferred) C₆H₃Cl₂N₃ C₂₇H₃₀N₆O₃ C₇H₅BrO₂
Molecular Weight ~188.01 (Estimated) 188.01 486.57 201.02
Log S (ESOL) -2.5 (Predicted) -2.47 Not Reported -2.47
Bioavailability Score 0.55 (Estimated) 0.55 0.55 0.55
Key Functional Groups Chloro, Triazine Chloro, Pyrrolo-triazine Pyrazole, Amide Bromo, Benzoate
Hazard Statements H315, H319, H335 H315-H319-H335 H302-H315-H319-H335 H302

Key Findings:

Structural Similarities: CAS 918538-05-3 shares the closest structural resemblance to this compound, with identical molecular formulas (C₆H₃Cl₂N₃) and a fused pyrrolo-triazine backbone. Both compounds exhibit low aqueous solubility (Log S ≈ -2.5), limiting their utility in aqueous-based applications . CAS 1022150-11-3 diverges significantly, featuring a larger molecular framework (C₂₇H₃₀N₆O₃) with pyrazole and amide groups.

Functional Differences :

  • CAS 1761-61-1 (a brominated benzoate derivative) contrasts sharply with this compound in both structure and reactivity. Its bromo and benzoate groups make it more reactive in electrophilic substitution reactions, whereas this compound’s chloro-triazine groups favor nucleophilic aromatic substitution .

Synthetic Complexity :

  • MFCD11044885 (CAS 918538-05-3) is synthesized via a one-pot reaction involving N-ethyl-N,N-diisopropylamine and iodides, yielding moderate purity (85–90%) .
  • In contrast, MFCD28167899 (CAS 1022150-11-3) requires column chromatography for purification, increasing production costs .

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